2-(2-pyridyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
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Overview
Description
2-(2-pyridyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is an organic compound that features a pyridine ring and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-pyridyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a phenylboronic acid derivative and pinacol in the presence of a base.
Coupling Reaction: The pyridine ring is coupled to the boronate ester via a Suzuki-Miyaura coupling reaction, which involves a palladium catalyst and a base in an organic solvent.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-pyridyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-pyridyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of new materials with specific properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of the catalysts.
Mechanism of Action
The mechanism of action of 2-(2-pyridyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with active site residues, modulating the activity of the target proteins. The pyridine ring can engage in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-nitrophenyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl] carbonate
- 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-(2-pyridyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is unique due to its combination of a pyridine ring and a boronate ester group, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound in various applications, particularly in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C19H23BN2O3 |
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Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-pyridin-2-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)14-8-7-10-16(12-14)22-17(23)13-15-9-5-6-11-21-15/h5-12H,13H2,1-4H3,(H,22,23) |
InChI Key |
YGYGJGXKBHYLQA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=N3 |
Origin of Product |
United States |
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